2-(Piperazin-1-ylmethyl)aniline
Overview
Description
2-(Piperazin-1-ylmethyl)aniline is an organic compound that features a piperazine ring attached to an aniline moiety via a methylene bridge. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-ylmethyl)aniline typically involves the reaction of aniline with piperazine in the presence of a suitable alkylating agent. One common method is the reductive amination of aniline with formaldehyde and piperazine under acidic conditions. The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reagents and conditions but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperazin-1-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(Piperazin-1-ylmethyl)aniline is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a ligand in receptor studies.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound finds applications in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Piperazin-1-ylmethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it often acts by binding to specific receptors or enzymes, modulating their activity. The piperazine ring can interact with various biological targets, influencing pathways involved in neurotransmission, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
- 2-(Piperidin-1-ylmethyl)aniline
- 4-(Piperazin-1-ylmethyl)aniline
- 2-(Morpholin-4-ylmethyl)aniline
Comparison: 2-(Piperazin-1-ylmethyl)aniline is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties compared to its analogs. For instance, 2-(Piperidin-1-ylmethyl)aniline has a piperidine ring instead of a piperazine ring, leading to different receptor binding profiles and biological activities. The presence of the piperazine ring in this compound allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCGUUIXGRFYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612342 | |
Record name | 2-[(Piperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60261-51-0 | |
Record name | 2-[(Piperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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